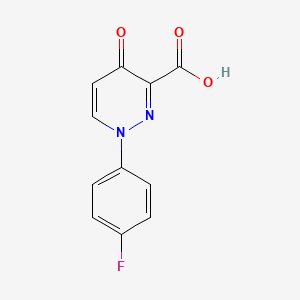

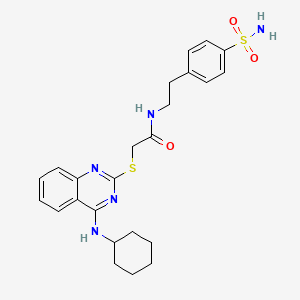

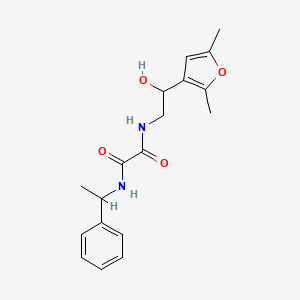

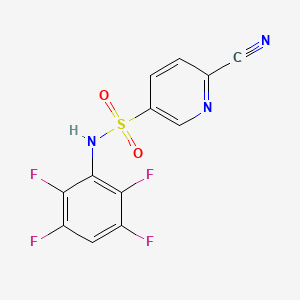

6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of sulfonated tetrahydropyridine derivatives, which are structurally related to 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide, has been achieved through a radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates. This process occurs under mild conditions without the need for catalysts or additives, and it is efficient in dichloroethane, yielding moderate to good results. The reaction mechanism involves the formation of sulfonyl radicals initiated by aryldiazonium tetrafluoroborates and DABCO·(SO2)2, with two molecules of aryldiazonium tetrafluoroborates participating in the reaction .

Molecular Structure Analysis

The molecular structure of a related sulfonamide derivative, 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, provides insight into the spatial arrangement of the pyridine rings, which is relevant for understanding the structure of 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide. In this molecule, the dihedral angle between the pyridine rings is significant, and the crystal structure reveals that molecules are linked through N—H⋯N hydrogen bonds forming zigzag chains. This information suggests that similar sulfonamide derivatives may exhibit distinct dihedral angles and hydrogen bonding patterns .

Chemical Reactions Analysis

Sulfonamides have been identified as effective terminators in cationic cyclisations. For instance, triflic acid catalyzes the 5-endo cyclisation of homoallylic sulfonamides to form pyrrolidines. This reaction favors the formation of pyrrolidines or homopiperidines over piperidines, even when the latter would result from trapping a tertiary carbocation. Such cationic cascades terminated by a sulfonamide group can efficiently produce polycyclic systems, which is relevant for the synthesis and reactions of compounds like 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide .

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide, the properties of related sulfonamide derivatives can be inferred. The presence of the sulfonamide group is likely to influence the solubility, acidity, and potential for hydrogen bonding. The fluorinated phenyl group may contribute to the compound's lipophilicity and electronic properties, affecting its reactivity and interaction with biological targets. The cyano group could also impact the molecule's dipole moment and reactivity in nucleophilic addition reactions.

科学的研究の応用

Synthesis of Novel Derivatives

Synthesis and Applications in Organic Chemistry : Research has focused on the synthesis of sulfonated tetrahydropyridine derivatives through radical reactions involving sulfonamides, sulfur dioxide, and aryldiazonium tetrafluoroborates. These reactions proceed without the need for catalysts or additives, yielding sulfonated derivatives in moderate to good yields. Such derivatives are useful in developing new chemical entities with potential applications in material science and pharmaceutical chemistry (An & Wu, 2017).

Antimicrobial and Anticancer Agents

Antimicrobial and Anticancer Properties : Novel sulfonamides have been synthesized with potential as anticancer and antimicrobial agents. For instance, certain synthesized sulfonamides showed better activity than reference drugs against specific cell lines and bacteria, demonstrating the compound's utility in developing new therapeutic agents (Debbabi et al., 2017). Additionally, heterocyclic compounds containing a sulfonamido moiety have been explored for their antibacterial activity, further emphasizing the compound's relevance in medicinal chemistry research (Azab, Youssef, & El-Bordany, 2013).

Environmental Impact Study

Study on Environmental Persistence : The environmental impact of related compounds, such as perfluoroalkyl sulfonamides, has been studied, particularly their concentrations and phase partitioning in indoor and outdoor air. This research aids in understanding the environmental fate and transport of such compounds, contributing to environmental safety assessments (Shoeib et al., 2004).

Advanced Material Applications

Optoelectronic Material Development : The compound's derivatives have been used in the development of thermally activated delayed fluorescence devices. This application demonstrates the compound's potential in creating advanced materials for optoelectronic devices, highlighting its versatility beyond biomedical applications (Tang et al., 2015).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

6-cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5F4N3O2S/c13-8-3-9(14)11(16)12(10(8)15)19-22(20,21)7-2-1-6(4-17)18-5-7/h1-3,5,19H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVQWQDGVIWUNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1S(=O)(=O)NC2=C(C(=CC(=C2F)F)F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5F4N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Cyano-N-(2,3,5,6-tetrafluorophenyl)pyridine-3-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-N-[1-[2-(diethylamino)ethyl]pyrazol-4-yl]-2-phenylethenesulfonamide](/img/structure/B2540895.png)

![3-cinnamyl-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2540898.png)

![2-Bromo-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2540903.png)

![6-{[4-(4-Nitrophenyl)piperazino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B2540904.png)